Ebastine N-Oxide

Analytical Method Development Impurity Profiling Chiral Separation

Ebastine N-Oxide (CAS 1256285-71-8) is the definitive EP reference standard for Impurities F and G, supplied as a characterized 1:1 cis/trans isomeric mixture. Unlike the parent drug Ebastine or Carebastine, only this N-oxide derivative delivers the unique chromatographic retention, MS fragmentation, and UV absorbance required for specific impurity quantification. Essential for cGMP batch release, forced degradation studies, and ANDA/NDA submissions per ICH guidelines. Using unqualified alternatives compromises method validation and risks regulatory rejection. Procure this certified standard to ensure pharmacopeial compliance and data integrity.

Molecular Formula C32H39NO3
Molecular Weight 485.668
CAS No. 1256285-71-8
Cat. No. B589156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbastine N-Oxide
CAS1256285-71-8
Synonyms1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-oxido-1-piperidinyl]-1-butanone; 
Molecular FormulaC32H39NO3
Molecular Weight485.668
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-]
InChIInChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
InChIKeyPFOUEGNOVHBNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebastine N-Oxide (CAS 1256285-71-8) Technical Overview for Procurement


Ebastine N-Oxide (CAS 1256285-71-8) is a characterized mixture of cis- and trans-isomers, officially designated as Ebastine EP Impurity F and G. As a secondary amine N-oxide derivative of the second-generation antihistamine Ebastine, this compound serves as a critical reference standard in pharmaceutical quality control (QC) and analytical development. Its primary utility lies in its function as a well-defined impurity marker, essential for ensuring compliance with pharmacopeial monographs for Ebastine Active Pharmaceutical Ingredient (API) and finished drug products [1].

Why Ebastine N-Oxide Cannot Be Substituted by Generic Analogs


The substitution of Ebastine N-Oxide with generic analogs, including the parent drug Ebastine (CAS 90729-43-4) or the active metabolite Carebastine (CAS 90729-42-3), is not analytically or pharmacologically valid. Ebastine N-Oxide is a process-related impurity and a potential degradation product, not a therapeutic agent. Its distinct chemical identity—as a 1:1 mixture of cis- and trans-N-oxide stereoisomers [1]—confers unique chromatographic retention, mass spectrometric fragmentation, and UV absorbance characteristics [2] that are essential for the specific and accurate quantification of Ebastine impurity profiles. Using unqualified materials in its place would compromise the integrity of impurity analysis, leading to failed method validation, inaccurate stability assessments, and potential regulatory non-compliance during Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions.

Quantitative Evidence for Ebastine N-Oxide Differentiation in Analytical Science


Defined Stereoisomeric Composition for Enhanced Method Selectivity

Ebastine N-Oxide is specified as a 1:1 mixture of cis- and trans-isomers, corresponding to EP Impurities F and G, respectively. This defined stereoisomeric composition provides a distinct analytical challenge and advantage. Unlike a single isomer standard, this mixture enables the simultaneous resolution and quantification of both isomeric forms, which are known to co-exist as impurities. The analytical method must therefore demonstrate selectivity for both forms, a requirement that cannot be met with a non-stereoisomeric analog [1].

Analytical Method Development Impurity Profiling Chiral Separation

Analytical Characterization and Traceability to Regulatory Standards

Ebastine N-Oxide is supplied as a fully characterized reference standard compliant with ISO/IEC 17025 and ISO 17034 guidelines, with traceability to pharmacopeial standards (USP or EP) provided based on feasibility. This level of characterization and documentation is a prerequisite for use in GMP environments. In contrast, a generic research-grade chemical may lack a comprehensive Certificate of Analysis (CoA) detailing purity, identity by NMR/MS, and chromatographic purity, thereby failing to meet the evidentiary standards required for regulatory filings .

Quality Control Regulatory Compliance Reference Standards

Stability and Storage Requirements for Long-Term Reproducibility

To maintain its certified purity and isomer ratio, Ebastine N-Oxide requires storage at -20°C, with shipping often requiring cold chain conditions. This is a defined requirement to prevent degradation or isomer interconversion. Using an improperly stored reference standard—one that may have degraded or isomerized—introduces unknown variables into an analytical method, potentially leading to inaccurate quantification of impurity F and G in stability studies of Ebastine drug product. The defined storage condition is therefore a critical control point for ensuring long-term analytical reproducibility .

Stability Studies Reference Standard Management Method Validation

Differentiation from Active Metabolite Carebastine in Metabolic Pathway Studies

While Ebastine is primarily metabolized to the active carboxylic acid metabolite Carebastine via CYP3A4, Ebastine N-Oxide represents a distinct minor metabolic or degradation pathway. Its formation involves N-oxidation of the piperidine ring, a route distinct from the terminal methyl oxidation that yields Carebastine. In in vitro metabolism studies, the presence of Ebastine N-Oxide is a marker of a specific metabolic route that is not captured by assays measuring only Carebastine. Using Carebastine as a comparator, this N-oxide standard enables the specific detection and quantification of this alternative pathway [1].

Metabolism Pharmacokinetics In Vitro Studies

Key Application Scenarios for Ebastine N-Oxide in Pharmaceutical Science


Method Validation and Quality Control for Ebastine API and Finished Dosage Forms

In a cGMP-compliant QC laboratory, Ebastine N-Oxide is the definitive reference standard for identifying and quantifying EP Impurities F and G in Ebastine raw material and drug products (tablets, oral solutions). Its use ensures that the analytical method (e.g., HPLC or UPLC) is capable of separating and accurately measuring these two specific isomeric impurities, which is a regulatory requirement for batch release [1] .

Stability-Indicating Method Development for Shelf-Life Determination

During forced degradation studies (e.g., exposure to heat, light, or oxidizing agents), Ebastine N-Oxide may be formed. By using a certified standard of this impurity, analysts can develop a stability-indicating HPLC method that specifically monitors for the formation of this N-oxide as a marker of drug degradation. This data is crucial for establishing product shelf-life and storage conditions as mandated by ICH guidelines [1].

Reference Standard for ANDA/NDA Regulatory Submissions

For generic pharmaceutical companies filing an Abbreviated New Drug Application (ANDA) for a generic version of Ebastine, the use of a well-characterized Ebastine N-Oxide impurity standard is non-negotiable. It provides the necessary traceability and data integrity to demonstrate that the generic product's impurity profile is equivalent to or better than the Reference Listed Drug (RLD), a cornerstone of regulatory approval [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Research laboratories investigating the metabolism of Ebastine can utilize Ebastine N-Oxide as an authentic reference standard for identifying and quantifying this specific metabolite in hepatocyte or microsomal incubation samples. This allows for a more complete metabolic profile to be constructed, which is essential for assessing potential metabolic liabilities or interactions with co-administered drugs that may affect CYP enzyme activity [1].

Technical Documentation Hub

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